1-Methoxypropane

Vue d'ensemble

Description

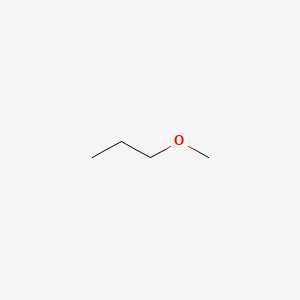

L'éther méthylique propylique, également connu sous le nom de 1-méthoxypropane, est un composé organique de formule chimique C₄H₁₀O. Il s'agit d'un liquide incolore et inflammable à l'odeur caractéristique d'éther. Ce composé appartient à la classe des éthers, qui se caractérisent par un atome d'oxygène lié à deux groupes alkyles ou aryles. L'éther méthylique propylique a été utilisé dans diverses applications, notamment comme solvant et en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'éther méthylique propylique peut être synthétisé par la synthèse de Williamson des éthers, qui implique la réaction d'un ion alcoolate avec un halogénure d'alkyle primaire ou un tosylate dans une réaction S_N2. L'ion alcoolate est généralement préparé en faisant réagir un alcool avec une base forte telle que l'hydrure de sodium (NaH). Par exemple, la réaction entre le méthylate de sodium (CH₃ONa) et le 1-bromopropane (C₃H₇Br) donne de l'éther méthylique propylique .

Méthodes de production industrielle

La production industrielle de l'éther méthylique propylique implique souvent la réaction catalysée par l'acide sulfurique d'alcools. Cette méthode est limitée aux alcools primaires car les alcools secondaires et tertiaires ont tendance à se déshydrater pour former des alcènes. La réaction se produit par déplacement S_N2 de l'eau d'une molécule d'alcool protonée par l'atome d'oxygène d'un second alcool .

Analyse Des Réactions Chimiques

Types de réactions

L'éther méthylique propylique subit plusieurs types de réactions chimiques, notamment :

Clivage acide : Les éthers peuvent être clivés par des acides forts tels que l'acide bromhydrique (HBr) ou l'acide iodhydrique (HI). La réaction se déroule généralement via un mécanisme S_N2 ou S_N1, selon les substituants attachés à l'éther.

Oxydation : Les éthers peuvent être oxydés pour former des peroxydes, qui sont très réactifs et peuvent présenter des dangers pour la sécurité.

Réactifs et conditions courants

Acide bromhydrique (HBr) : et : Utilisé pour le clivage des éthers.

Hydrure de sodium (NaH) : Utilisé dans la préparation d'ions alcoolates pour la synthèse de Williamson des éthers.

Principaux produits

Méthanol : et 1-iodopropane : Produits formés par le clivage acide de l'éther méthylique propylique avec HI.

Applications de la recherche scientifique

L'éther méthylique propylique a plusieurs applications de recherche scientifique, notamment :

Solvant : Utilisé comme solvant en synthèse organique en raison de sa capacité à dissoudre une large gamme de composés organiques.

Anesthésique : Historiquement, il a été utilisé comme anesthésique par inhalation.

Intermédiaire chimique : Utilisé comme intermédiaire dans la synthèse d'autres composés organiques.

Mécanisme d'action

Le mécanisme d'action de l'éther méthylique propylique dans les réactions chimiques implique généralement le clivage de la liaison C–O par des acides forts. L'oxygène de l'éther est protoné pour former un bon groupe partant, qui peut être éliminé dans le cadre d'un mécanisme réactionnel S_N2, S_N1 ou E1. La voie spécifique dépend du type de substituants attachés à l'éther et de la force de l'acide utilisé .

Applications De Recherche Scientifique

Methyl propyl ether has several scientific research applications, including:

Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.

Anesthetic: Historically, it has been used as an inhalation anesthetic.

Chemical Intermediate: Used as an intermediate in the synthesis of other organic compounds.

Mécanisme D'action

The mechanism of action of methyl propyl ether in chemical reactions typically involves the cleavage of the C–O bond by strong acids. The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism. The specific pathway depends on the type of substituents attached to the ether and the strength of the acid used .

Comparaison Avec Des Composés Similaires

L'éther méthylique propylique peut être comparé à d'autres éthers similaires, tels que :

Éther diéthylique (C₂H₅OC₂H₅) : Un solvant de laboratoire courant avec un point d'ébullition plus élevé que l'éther méthylique propylique.

Éther méthylique tertiobutyle (MTBE, C₅H₁₂O) : Utilisé comme additif à l'essence pour augmenter l'indice d'octane.

Éther diméthylique (CH₃OCH₃) : Utilisé comme propulseur dans les produits aérosols et comme carburant alternatif propre potentiel.

L'éther méthylique propylique est unique en raison de sa combinaison spécifique de groupes alkyles, ce qui lui confère des propriétés physiques et chimiques distinctes par rapport aux autres éthers .

Propriétés

IUPAC Name |

1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKYTQGIUYNRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074558 | |

| Record name | Methyl propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl propyl ether appears as a colorless volatile liquid with an ether-like odor. Less dense than water and insoluble in water. Vapors heavier than air. May be narcotic by inhalation in high concentrations. Used as a solvent and to make other chemicals. | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

557-17-5 | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37D15RN2Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)

![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)